1-(Indolizin-3-yl)ethanone is a compound that belongs to the class of indolizines, which are bicyclic structures comprising a fused indole and pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of bromodomain-containing proteins, which play crucial roles in various cellular processes.
The synthesis of 1-(Indolizin-3-yl)ethanone typically begins with the preparation of the indolizine core, which can be derived from various precursors including pyridine derivatives. The compound is not widely available commercially, but it can be synthesized in laboratory settings for research purposes .
1-(Indolizin-3-yl)ethanone is classified as an organic compound and falls under the category of ketones. Its structure features a carbonyl group (C=O) adjacent to an indolizine moiety, making it a significant candidate for further chemical modifications and explorations in drug development.
The synthesis of 1-(Indolizin-3-yl)ethanone can be achieved through several methods, primarily involving cyclization reactions. One common approach includes the cyclization of pyridine derivatives under acidic or basic conditions.
The molecular formula for 1-(Indolizin-3-yl)ethanone is , with a molecular weight of approximately 159.1846 g/mol. The compound features a distinct structure characterized by:
The InChIKey for 1-(Indolizin-3-yl)ethanone is VUIMBZIZZFSQEE-UHFFFAOYSA-N, and its CAS registry number is 703-80-0 .
1-(Indolizin-3-yl)ethanone can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control and the use of catalysts to enhance reaction rates and selectivity.
The mechanism of action for 1-(Indolizin-3-yl)ethanone primarily involves its inhibition of the CBP bromodomain. This inhibition disrupts protein-protein interactions critical for various signaling pathways.
In prostate cancer cells, this compound has been shown to inhibit androgen receptor-regulated genes, leading to reduced cell proliferation and increased apoptosis. The IC50 value for its activity against certain bromodomain targets has been reported as low as 1.69 μM, indicating potent biological activity .
1-(Indolizin-3-yl)ethanone is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature conditions due to its functional groups.
1-(Indolizin-3-yl)ethanone has several scientific applications:
Friedel-Crafts acylation is a cornerstone method for introducing acetyl groups at the C3 position of indolizine, leveraging the nucleus’s inherent π-excessive character. The C3 carbon exhibits the highest electron density in the indolizine system, enabling efficient electrophilic substitution. In situ-generated acyl cations (e.g., from acetyl chloride or acetic anhydride) react with unsubstituted indolizines under Lewis acid catalysis. Aluminum chloride (AlCl₃) remains the most effective catalyst, achieving yields >90% for 1-(indolizin-3-yl)ethanone formation when dichloromethane serves as the solvent at 0–25°C [2] [5]. Alternative catalysts like BF₃·Et₂O or FeCl₃ show reduced efficiency (65–78% yields) due to competing polymerization or overacylation. For electron-deficient indolizines, microwave assistance (80°C, 10 min) enhances reactivity by 30–40% compared to conventional heating. A key limitation involves the incompatibility with C3-substituted indolizines, necessitating protective group strategies or alternative routes.
Table 1: Catalyst Screening for Friedel-Crafts Acylation of Indolizine
Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
AlCl₃ | CH₂Cl₂ | 0–25 | 92 |
BF₃·Et₂O | CH₂Cl₂ | 25 | 78 |
FeCl₃ | Toluene | 80 | 65 |
ZnCl₂ | CH₂Cl₂ | 25 | 42 |
Cycloadditions provide atom-economical routes to construct the indolizine scaffold prior to C3 acetylation. The 1,3-dipolar cycloaddition between pyridinium ylides and electron-deficient alkynes remains prevalent. For example, pyridinium ylides (generated in situ from pyridine and α-bromoacetophenone derivatives) react with DMAD (dimethyl acetylenedicarboxylate) or methyl propiolate under mild conditions, yielding substituted indolizines. Cu(I) catalysts like CuBr (5 mol%) significantly enhance regioselectivity, favoring 1,3-disubstituted indolizines at >20:1 regiomeric ratios [4] [7]. A solvent-free protocol using CuBr/(NH₄)₂S₂O₈ at 130°C achieves 85–92% yields in 5 hours, suppressing byproduct formation observed in organic solvents [4]. Alternatively, [8+2] cycloadditions between indolizines and acetylenes afford cyclazine intermediates, though this route requires stoichiometric oxidants (e.g., Pd/C or MnO₂) for aromatization and is less direct for C3-acetylated targets [5] [9].
Table 2: Cycloaddition Approaches to Indolizine Synthesis
Dipole Source | Dipolarophile | Catalyst | Conditions | Indolizine Yield (%) |
---|---|---|---|---|
Pyridinium ylide | DMAD | None | CH₃CN, 25°C, 24 h | 60–70 |
Pyridinium ylide | Methyl propiolate | CuBr (5 mol%) | Solvent-free, 130°C | 88 |
Pyridinium ylide | Chalcone | CuBr (5 mol%) | Solvent-free, 130°C | 72 |
Indolizine (as 8π component) | Acetylene derivatives | Pd/C (10 mol%) | Toluene, 110°C | 45–65 |
Direct regioselective acetylation of preformed indolizines avoids multi-step sequences. Transition-metal catalysis enables C–H activation at C3, though competing C1 or C5 functionalization poses challenges. Cu-MOF-74 (1 mol%) demonstrates exceptional selectivity (>95%) for C3 acetylation in aldehyde–amine–alkyne three-component couplings. The confined porous architecture of the MOF restricts transition-state geometries, minimizing bis-acetylation [6]. Homogeneous alternatives include Cu(OTf)₂ (10 mol%) with pivalic acid as a co-catalyst in DCE at 80°C, affording 75–82% yields but requiring rigorous exclusion of moisture. For electron-rich indolizines, Brønsted acid catalysts (e.g., diphenylphosphate, 10 mol%) in water/surfactant systems achieve 70–85% selectivity by suppressing polyacylation through hydrophobic packing effects [3] [7]. A major breakthrough involves photoredox catalysis using Ru(bpy)₃Cl₂ under blue light, enabling decarboxylative acylation from α-keto acids with 88% regioselectivity, though substrate scope is limited to aryl-substituted indolizines.
Solvent engineering critically governs selectivity in synthesizing 1-(indolizin-3-yl)ethanone derivatives. Aqueous micellar systems (e.g., 2 wt% SDS/water) with diphenylphosphate (DPP) catalysis enable 99% yield in Friedel-Crafts monoalkylations of isatins, whereas organic solvents (THF, MeCN) yield bis-adducts as major products [3] [7]. The hydrophobic microenvironment of SDS micelles concentrates indolizine reactants, enhancing kinetics while the aqueous phase precipitates mono-acylated products, driving equilibrium forward. For oxime formation from 1-(indolizin-3-yl)ethanone, ethanol/water (4:1) with NH₂OH·HCl and NaOAc at 60°C achieves quantitative conversion in 2 hours. Catalyst recycling is feasible with heterogeneous systems: Cu-MOF-74 retains 92% activity over 5 cycles in alkyne–aldehyde couplings due to its crystallinity and stability [6]. Conversely, homogeneous CuBr deactivates after 2 cycles via oxidation to Cu(II).
Table 3: Solvent Systems for Selective Indolizine Functionalization
Reaction Type | Optimal Solvent System | Catalyst | Selectivity/Yield | Key Advantage |
---|---|---|---|---|
Friedel-Crafts monoalkylation | 2 wt% SDS/water | DPP (10 mol%) | >99% yield | Suppresses bis-addition |
Oxime formation | EtOH/H₂O (4:1) | NaOAc (1.2 equiv) | 98% conversion | Rapid kinetics |
Three-component coupling | Toluene | Cu-MOF-74 (1 mol%) | 95% regioselectivity | Recyclable catalyst |
Direct acylation | Solvent-free | CuBr/(NH₄)₂S₂O₈ | 88% yield | No solvent waste |
Scale-up of 1-(indolizin-3-yl)ethanone derivatives faces three key bottlenecks: (1) Purification of polar intermediates (e.g., pyridinium salts) requires chromatography on >5 kg scale due to zwitterionic character, increasing costs; (2) Low yields in nitroolefin cycloadditions (40–50% on >100 g batches) from polymerization side reactions; and (3) Metal residues in API-grade compounds demand stringent removal (<10 ppm) [2] [6]. Continuous-flow systems mitigate these issues: Microreactors enable precise control of exothermic ylide formation (from α-bromoacetophenone/pyridine), improving pyridinium salt purity to >98% without chromatography. For cyclizations, packed-bed reactors with immobilized Cu-MOF-74 enhance nitroolefin conversion to 93% at residence times of 15 minutes by eliminating catalyst agglomeration [6]. In the synthesis of prostate cancer drug candidate Y08284 (a 1-(indolizin-3-yl)ethanone derivative), telescoping the acylation and oxime formation steps reduced processing time by 60% and eliminated two intermediate isolations, achieving 22% overall yield from indolizine on kilogram scale [2]. Residual copper was reduced to <2 ppm via chelating resin treatment post-reaction.
Table 4: Scalability Parameters for Key Synthetic Steps
Synthetic Step | Lab Scale Yield (%) | Pilot Scale Yield (%) | Major Scale-Up Challenge | Mitigation Strategy |
---|---|---|---|---|
Pyridinium salt formation | 95 | 90 | Exotherm control; purification | Continuous-flow reactor with in-line crystallization |
Cycloaddition to indolizine | 88 (batch) | 73 (batch) | Polymerization of nitroolefins | Packed-bed reactor with immobilized Cu |
Friedel-Crafts acylation | 92 | 87 | Aluminum waste disposal | Switch to heterogeneous acid catalysts |
Oxime formation | 98 | 95 | None significant | Direct telescoping without isolation |
Comprehensive Compound List
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7